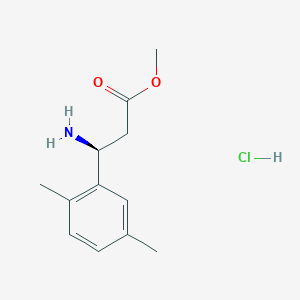

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral organic compound featuring a propanoate ester backbone substituted with a 2,5-dimethylphenyl group and an amino group, stabilized as a hydrochloride salt. The stereochemistry (S-configuration) and aromatic substituents likely influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |

InChI Key |

IMSRHVSVKFXLDM-MERQFXBCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of Hydroxypivalic Acid Derivatives

The initial step commonly involves the esterification of hydroxypivalic acid or its derivatives to form methyl esters. This is typically conducted under acid-catalyzed reflux conditions using methanol or other alcohol solvents such as ethanol or isopropanol. Sulfuric acid or other strong acids (e.g., hydrochloric acid, tosic acid) serve as catalysts. The reaction is monitored by gas chromatography (GC) to ensure complete conversion.

| Parameter | Condition |

|---|---|

| Starting material | Hydroxypivalic acid (e.g., 450 g, 3.8 mol) |

| Solvent | Methanol (800–1650 mL) |

| Catalyst | Sulfuric acid (5 mL) |

| Temperature | Reflux (approx. 6 hours) |

| Workup | Neutralization with sodium carbonate, extraction with ethyl acetate, drying over sodium sulfate, distillation under reduced pressure |

| Yield | 70–74% |

| Purity (GC) | 99.1–99.8% |

This step yields methylol trimethylacetic acid methyl esters or isopropyl esters depending on the alcohol used.

Protection of Hydroxyl Groups via Acylation

The ester obtained is then subjected to protection of the hydroxyl group by reaction with acyl chlorides such as acetyl chloride, benzoyl chloride, methylsulfonyl chloride, or toluenesulfonyl chloride. This reaction is performed in suitable solvents like methylene dichloride, 1,2-dichloroethane, or pyridine, often at low temperatures (below 0 °C) to control reaction rate and selectivity.

| Parameter | Condition |

|---|---|

| Ester | Hydroxypivalic acid methyl ester |

| Acyl chloride | Methylsulfonyl chloride (1.1–2 equiv.) |

| Solvent | Pyridine or methylene dichloride |

| Temperature | 0 °C to room temperature |

| Reaction time | 10 hours |

| Workup | Neutralization with dilute HCl, extraction with ethyl acetate, drying, concentration |

| Yield | 82% (for mesyloxy derivative) |

This step yields protected esters such as 3-mesyloxy-2,2-dimethylpropanoate derivatives, which are key intermediates for subsequent amination.

Amination via Ammonia Solution

The protected esters are then reacted with concentrated ammonia solution (typically 28% aqueous ammonia) under reflux conditions to substitute the leaving group with an amino group, forming the target 3-amino-2,2-dimethylpropanoate derivatives.

| Parameter | Condition |

|---|---|

| Protected ester | 0.1 mol scale (e.g., 17.4–28.6 g) |

| Ammonia solution | 28% aqueous ammonia (182–250 mL) |

| Temperature | Reflux (5–8 hours) |

| Workup | Cooling, extraction with toluene, concentration |

| Yield | 60–85% |

This step converts the protected ester into the free amino ester hydrochloride salt after acidification, with yields ranging from 60% to 85% depending on the specific intermediate and conditions.

Summary Table of Preparation Steps and Yields

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Hydroxypivalic acid + MeOH + H2SO4, reflux 6h | 70–74 | High purity methyl esters obtained |

| 2 | Protection (Acylation) | Methylsulfonyl chloride + pyridine, 0 °C to RT, 10h | 82 | Formation of mesyloxy protected ester |

| 3 | Amination | 28% NH3 aqueous, reflux 5–8h | 60–85 | Formation of amino ester hydrochloride |

Research Findings and Industrial Relevance

The described three-step method (esterification, protection, amination) is advantageous due to the availability of raw materials, relatively mild reaction conditions, and good overall yields, making it suitable for scale-up and industrial production.

The use of acyl chlorides for protection allows for selective activation of the hydroxyl group, facilitating efficient nucleophilic substitution by ammonia.

The ammonia solution step is critical and requires careful control of temperature and reaction time to maximize yield and minimize by-products.

Alternative methods involving toxic reagents such as potassium cyanide have been reported but are less favorable due to safety and environmental concerns.

Continuous flow reactors and advanced purification techniques (e.g., crystallization, chromatography) are employed in industrial settings to improve scalability and product purity, although specific details for this compound are limited in the literature.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules in pharmaceuticals and fine chemicals.

Research indicates that this compound exhibits significant biological activities:

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly serotonin and dopamine, which are vital for mood regulation and cognitive functions. This modulation suggests potential applications in treating mood disorders .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways that could lead to therapeutic effects in conditions such as depression and anxiety .

Pharmaceutical Development

This compound is being investigated for its role in drug design. Its properties may allow it to serve as a precursor for developing new pharmaceuticals targeting neurological disorders and other health conditions.

In Vitro Studies

Studies have demonstrated that the compound possesses antioxidant properties, scavenging free radicals and potentially offering protective effects against oxidative stress in cells. Additionally, it has shown varying effects on cell proliferation rates in cancer cell lines, indicating its possible role in cancer therapy .

In Vivo Studies

Animal studies have provided insights into the therapeutic potential of the compound:

- Behavioral Studies : Mice treated with Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate exhibited reduced anxiety-like behaviors in established tests such as the elevated plus maze.

- Neuroprotective Effects : Some studies reported neuroprotective outcomes in models of neurodegeneration, suggesting it may help mitigate damage from conditions like Alzheimer's disease.

Depression Treatment

A clinical case study highlighted the use of this compound in patients with treatment-resistant depression. Patients experienced significant improvements in depressive symptoms after incorporating this compound alongside standard antidepressants.

Cognitive Enhancement

Another study focused on cognitive enhancement in aging populations using this compound. Results indicated notable improvements in memory recall and cognitive flexibility after several weeks of administration .

Summary Table of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Neurotransmitter modulation | Moderate | Depression, anxiety disorders |

| Antioxidant effects | High | Neuroprotection |

| Cell proliferation inhibition | Low | Cancer therapy |

| Behavioral improvement | Moderate | Anxiety reduction |

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and two structurally related analogs:

Functional and Reactivity Differences

- Aromatic vs. This may improve membrane permeability in pharmaceutical contexts .

- Amino Group Substitution: The target’s primary amino group contrasts with Analog 2’s methylamino group, which could reduce nucleophilicity and alter reactivity in coupling reactions. Analog 1’s dual amine groups may enable diverse derivatization but increase sensitivity to oxidation .

- Salt Formation: All three compounds form hydrochloride salts to enhance solubility.

Biological Activity

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound that has garnered attention in pharmacology and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- CAS Number : 1391566-83-8

- IUPAC Name : this compound

The compound features an amino group, a methyl ester, and a dimethyl-substituted phenyl group, which contribute to its biological interactions and potential therapeutic applications .

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Its chiral nature enables selective binding to specific molecular targets, which can modulate their activity. This modulation can influence several biochemical pathways, making it a candidate for drug development .

Interaction with Enzymes and Receptors

Research indicates that this compound may affect enzyme-substrate interactions and receptor binding. For instance, studies have shown that it can selectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as infections or metabolic disorders .

Antimicrobial Activity

One significant area of study is the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Preliminary results suggest that it exhibits selective activity against Chlamydia species, showing promise as a starting point for developing new antimicrobial agents .

Case Studies

- Chlamydia Inhibition :

- Antioxidant Properties :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Enantiomeric form with different biological activity |

| Methyl (S)-3-amino-3-(2-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Lacks one methyl group on the phenyl ring |

| Methyl (S)-3-amino-3-(4-methoxyphenyl)propanoate | C₁₂H₁₈ClNO₂ | Contains a methoxy group instead of dimethyl substitution |

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological properties .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Areas of interest include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Therapeutic Applications : Exploring its potential use in treating infections or as an adjunct therapy in metabolic disorders.

- Safety and Toxicity Assessments : Evaluating the long-term effects and safety profile in various biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.